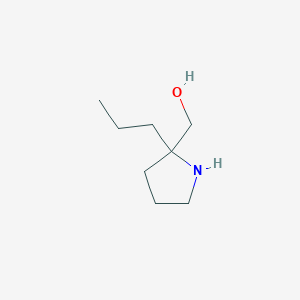

(2-Propylpyrrolidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

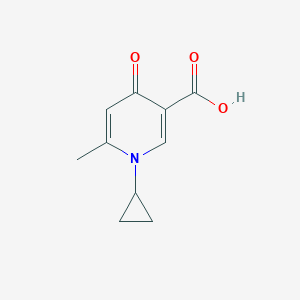

“(2-Propylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1551051-57-0 . It has a molecular weight of 143.23 . It is in liquid form .

Synthesis Analysis

The synthesis of pyrrolidine compounds, which includes “(2-Propylpyrrolidin-2-yl)methanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis

The molecular structure of “(2-Propylpyrrolidin-2-yl)methanol” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

“(2-Propylpyrrolidin-2-yl)methanol” has a molecular weight of 143.23 . It is in liquid form .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Synthesis Techniques : The synthesis of related compounds, like (4S-Phenylpyrrolidin-2R-yl)methanol, involves the reduction of cyclic sulfonamide precursors, which are prepared using the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole. This method represents an efficient way to construct molecules of this type, where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

- Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, developed from methionine, shows high efficiency in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, with enantioselectivity up to 98.4%. This demonstrates the potential of similar structures in catalytic asymmetric induction reactions (Wang et al., 2008).

Polymer Chemistry and Material Science

- Polymer Synthesis : The anionic polymerization of optically active polymers, such as (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, can lead to polymers with helical conformations. These polymers are capable of reversible helix-helix transitions in certain solutions, which could have implications in material science (Okamoto et al., 1991).

- Chiral Structure Directing Agents : Compounds like (S)-(−)-N-benzylpyrrolidine-2-methanol have been used to direct the crystallization of microporous aluminophosphates with AFI-type structures, which have potential applications in catalysis (Gómez-Hortigüela et al., 2007).

Biocatalysis and Green Chemistry

- Whole-cell Biocatalysis : In a study focused on synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, recombinant E. coli acted as a whole-cell catalyst. This method represents a green and efficient approach to chemical synthesis (Chen et al., 2021).

Miscellaneous Applications

- Lipid Dynamics : Research has shown that methanol, a common solubilizing agent, significantly impacts lipid dynamics, including the acceleration of lipid transfer and flip-flop in membranes. This has important implications for understanding the structure-function relationships in biological membranes (Nguyen et al., 2019).

Propiedades

IUPAC Name |

(2-propylpyrrolidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-4-8(7-10)5-3-6-9-8/h9-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFIJUIPLVTYCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)

![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)

![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)

![2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B1380706.png)

![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)